molecular formula C10H11NO2 B8014512 4-(6-Methoxypyridin-2-yl)but-3-en-2-one

4-(6-Methoxypyridin-2-yl)but-3-en-2-one

Cat. No.: B8014512
M. Wt: 177.20 g/mol
InChI Key: AKNXUIPMSQGJKT-VOTSOKGWSA-N
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Description

4-(6-Methoxypyridin-2-yl)but-3-en-2-one is an α,β-unsaturated ketone characterized by a conjugated enone system linked to a 6-methoxy-substituted pyridine ring. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

(E)-4-(6-methoxypyridin-2-yl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8(12)6-7-9-4-3-5-10(11-9)13-2/h3-7H,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNXUIPMSQGJKT-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=NC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=NC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxypyridin-2-yl)but-3-en-2-one typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Boronic acid derivative, halide derivative, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)

    Temperature: Typically between 50-100°C

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxypyridin-2-yl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(6-Methoxypyridin-2-yl)but-3-en-2-one has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(6-Methoxypyridin-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The 6-methoxypyridinyl group in the target compound likely exhibits moderate electron-donating effects via resonance, contrasting with the electron-withdrawing nitro group in 4-(4-nitrophenyl)but-3-en-2-one. This difference impacts reactivity in Michael additions or Diels-Alder reactions .
  • Hydrogen Bonding: Dihydrozingerone’s phenolic hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents compared to the methoxypyridine variant .

Physicochemical Properties

Property This compound 4-(4-Nitrophenyl)but-3-en-2-one Dihydrozingerone
Solubility Moderate in polar aprotic solvents Low in water; high in DMSO High in polar solvents (due to -OH)
Reactivity Electrophilic enone system Enhanced electrophilicity (nitro group) Nucleophilic susceptibility (phenolic -OH)
Thermal Stability Likely stable up to 150°C Potentially lower (nitro group decomposition risk) Stable under ambient conditions

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